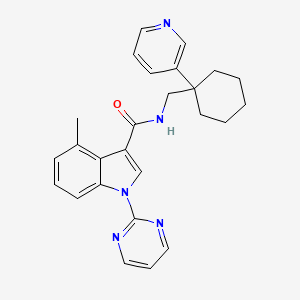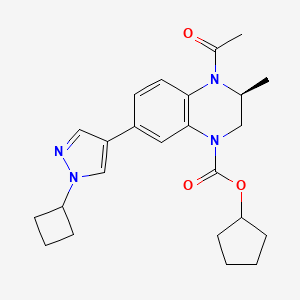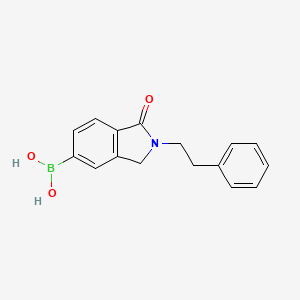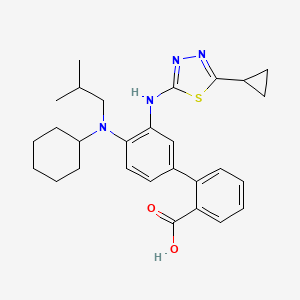
Biphenyl 1,2-diamine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl 1,2-diamine derivative 1 is a compound that features two benzene rings connected by a single bond, with two amine groups attached to the first and second positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its versatility in organic synthesis and its presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl 1,2-diamine derivative 1 can be achieved through several methods. One common approach involves the reductive coupling of N-benzylidene-[1,1’-biphenyl]-2-amines with an aliphatic amine under photocatalytic conditions. This reaction proceeds via radical-radical cross-coupling of α-amino radicals generated by proton-coupled single-electron transfer in the presence of an iridium photocatalyst .
Industrial Production Methods: Industrial production of biphenyl derivatives often involves large-scale reactions such as the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling. These methods allow for the efficient production of biphenyl compounds with various functional groups, including diamines .
Chemical Reactions Analysis
Types of Reactions: Biphenyl 1,2-diamine derivative 1 undergoes several types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines with different oxidation states.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and substituted biphenyl compounds .
Scientific Research Applications
Biphenyl 1,2-diamine derivative 1 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in stereoselective synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Biphenyl derivatives are explored for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of biphenyl 1,2-diamine derivative 1 involves its interaction with specific molecular targets. For example, as a small-molecule inhibitor, it can bind to the programmed cell death protein 1 (PD-1) or its ligand (PD-L1), blocking their interaction and thereby modulating immune responses. This mechanism is particularly relevant in cancer immunotherapy, where the inhibition of PD-1/PD-L1 can enhance the body’s immune response against tumor cells .
Comparison with Similar Compounds
1,1’-Binaphthyl-2,2’-diamine: Used in asymmetric hydrogenations and cyclopropanations.
N-benzylidene-[1,1’-biphenyl]-2-amines: Precursor for the synthesis of biphenyl 1,2-diamine derivatives.
Biphenyl carbonitrile: Formed through cyanation reactions of biphenyl derivatives.
Uniqueness: Biphenyl 1,2-diamine derivative 1 is unique due to its specific substitution pattern and the presence of two amine groups, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C28H34N4O2S |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
2-[4-[cyclohexyl(2-methylpropyl)amino]-3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]phenyl]benzoic acid |
InChI |
InChI=1S/C28H34N4O2S/c1-18(2)17-32(21-8-4-3-5-9-21)25-15-14-20(22-10-6-7-11-23(22)27(33)34)16-24(25)29-28-31-30-26(35-28)19-12-13-19/h6-7,10-11,14-16,18-19,21H,3-5,8-9,12-13,17H2,1-2H3,(H,29,31)(H,33,34) |
InChI Key |
PWIBECCFTAUDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)NC4=NN=C(S4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


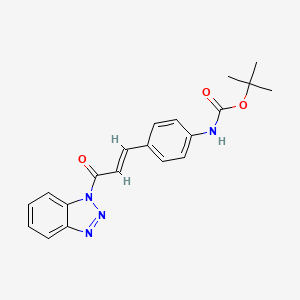

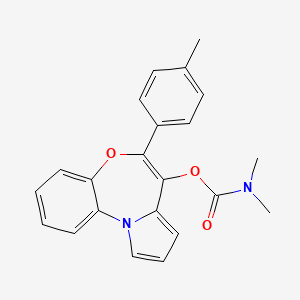
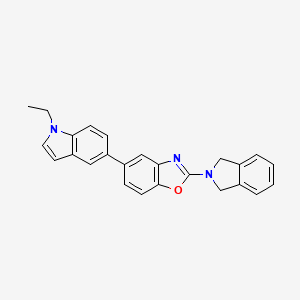
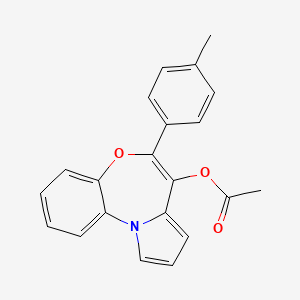

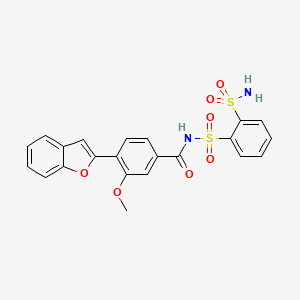
![2-[[4-[[3-[3-[[4-[[(2-Carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid](/img/structure/B10833170.png)
![[4-(1-Aminoethyl)-2,6-difluorophenyl]-isoquinolin-5-ylmethanone](/img/structure/B10833172.png)

![7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B10833175.png)
